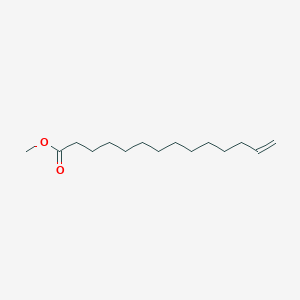
13-Tetradecenoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Tetradecenoic acid, methyl ester, also known as methyl 13-tetradecenoate, is an organic compound with the molecular formula C15H28O2. It is an ester derived from 13-tetradecenoic acid and methanol. This compound is part of the ester family, which are known for their pleasant odors and are often found in natural products like fruits and flowers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-tetradecenoic acid, methyl ester typically involves the esterification of 13-tetradecenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, industrial methods may involve the use of solvents to facilitate the reaction and subsequent purification steps such as distillation .
Analyse Des Réactions Chimiques
Types of Reactions
13-Tetradecenoic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid or other oxidized products.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 13-Tetradecenoic acid.
Reduction: 13-Tetradecenol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
13-Tetradecenoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing into its potential therapeutic effects and its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of 13-tetradecenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of 13-tetradecenoic acid and methanol. This process can affect lipid metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the double bond present in 13-tetradecenoic acid, methyl ester.
Methyl myristate: Another ester with a similar carbon chain length but different functional groups.
Methyl palmitate: A longer chain ester with similar properties but different applications.
Uniqueness
This compound is unique due to the presence of a double bond in its structure, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in certain chemical reactions and applications compared to its saturated counterparts .
Propriétés
Numéro CAS |
54716-25-5 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
methyl tetradec-13-enoate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3H,1,4-14H2,2H3 |
Clé InChI |
IUFSQKVORURRJD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


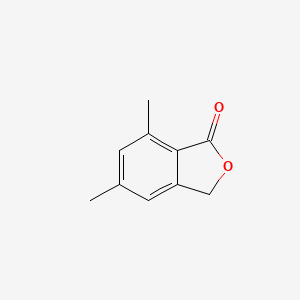
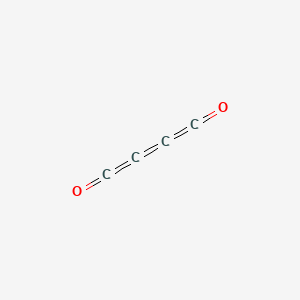
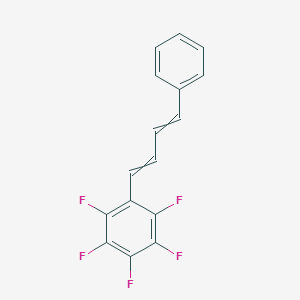

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

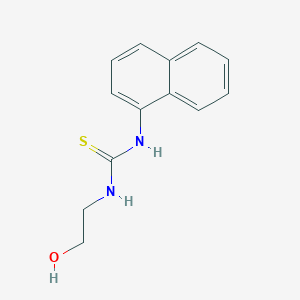
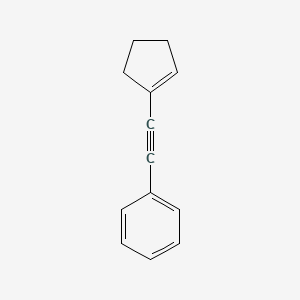

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)

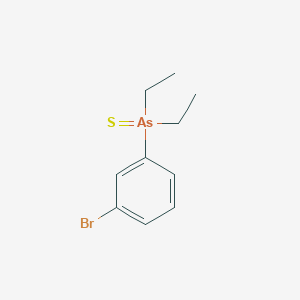
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
